molecular formula C18H22N4O B4565806 N-(2-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

N-(2-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4565806
M. Wt: 310.4 g/mol
InChI Key: AGLRPNQDRUOJED-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives

Scientific Research Applications

N-(2-Methylphenyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylphenylamine and 4-(chloromethyl)pyridine.

    Formation of Intermediate: The 2-methylphenylamine reacts with 4-(chloromethyl)pyridine in the presence of a base such as potassium carbonate to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in the body.

    Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects.

    Binding Affinity: The binding affinity to its targets determines its potency and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylphenyl)-4-[(pyridin-3-yl)methyl]piperazine-1-carboxamide
  • N-(2-Methylphenyl)-4-[(pyridin-2-yl)methyl]piperazine-1-carboxamide
  • N-(2-Methylphenyl)-4-[(pyridin-4-yl)ethyl]piperazine-1-carboxamide

Uniqueness

N-(2-Methylphenyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-15-4-2-3-5-17(15)20-18(23)22-12-10-21(11-13-22)14-16-6-8-19-9-7-16/h2-9H,10-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLRPNQDRUOJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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